N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methylphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S2/c1-13-5-2-3-6-15(13)23-12-19(22)20-11-14(21)16-8-9-18(25-16)17-7-4-10-24-17/h2-10,14,21H,11-12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJMQHQHMBJFSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methylphenoxy)acetamide typically involves the following steps:
Formation of the bithiophene core: This can be achieved through the coupling of thiophene derivatives using palladium-catalyzed cross-coupling reactions.
Introduction of the hydroxyethyl group: This step involves the reaction of the bithiophene core with an appropriate hydroxyethylating agent under basic conditions.
Attachment of the acetamide group: The final step is the reaction of the hydroxyethyl-bithiophene intermediate with 2-(2-methylphenoxy)acetyl chloride in the presence of a base to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetamide to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bithiophene moiety can yield sulfoxides or sulfones, while reduction of the acetamide group can produce the corresponding amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of electronic materials due to its conductive properties.
Mechanism of Action
The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methylphenoxy)acetamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. In electronic applications, its conductive properties would be a key factor.
Comparison with Similar Compounds
Structural Features and Target Interactions
The compound’s structural analogs (Table 1) highlight key differences in pharmacophores and biological targets:
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Key Observations:
- Bithiophene vs.
- Phenoxy Substituents: The 2-methylphenoxy group in the target compound likely offers moderate lipophilicity compared to bulkier substituents (e.g., isobutylamino sulfonyl in ), balancing membrane permeability and target engagement .
- Hydroxyethyl Chain: Unlike ’s bicyclic terpene-linked acetamides, the hydroxyethyl group in the target compound may enhance solubility and reduce cytotoxicity risks .
Crystallographic and Solubility Insights
- Molecular Packing: highlights that acetamides with planar aromatic systems (e.g., cyano-dinitrophenyl) exhibit tight crystal packing, reducing solubility. The target’s hydroxyethyl group may disrupt such packing, enhancing bioavailability .
- Hydrogen Bonding: Compared to ’s hydroxyphenyl-thiazolidinone acetamide, the target’s hydroxyethyl group may form weaker but more flexible H-bonds, optimizing interactions with diverse targets .
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methylphenoxy)acetamide is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Overview
The compound features several key structural components:
- Bithiophene Moiety : Contributes to the electronic properties and facilitates interactions with biological targets through π-π stacking.
- Hydroxyethyl Group : Enhances solubility and can form hydrogen bonds with biomolecules.
- Phenoxyacetamide Group : May influence the compound's pharmacological properties.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Key mechanisms include:
- Protein Binding : Similar compounds have shown the ability to bind effectively to proteins involved in disease processes, potentially modulating their activity.
- Redox Activity : The bithiophene unit's redox-active nature allows for interactions with electron-rich or electron-deficient sites in biological molecules, influencing oxidative stress pathways.
- Hydrogen Bonding : The hydroxyethyl and phenoxy groups facilitate hydrogen bonding with biological macromolecules, enhancing binding affinity and specificity.
Biological Activities
Research indicates that this compound may exhibit several notable biological activities:
-
Anticancer Properties : Preliminary studies suggest potential anticancer effects through the modulation of cell signaling pathways involved in proliferation and apoptosis.
Study Findings Induced apoptosis in cancer cell lines. Inhibition of tumor growth in animal models. -
Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation markers in vitro and in vivo.
Study Findings Decreased levels of pro-inflammatory cytokines. Reduced swelling in animal models of inflammation. - Neuroprotective Effects : Research suggests that it may protect neuronal cells from oxidative damage.
Case Studies
Several case studies have highlighted the compound's biological activity:
- Case Study 1 : A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induction of apoptosis through caspase activation .
- Case Study 2 : In an animal model of arthritis, administration of the compound led to a notable decrease in joint swelling and inflammatory markers, suggesting its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
